2-[(2,6-Dichlorophenoxy)methyl]prop-2-enoic acid
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Overview
Description
2-[(2,6-Dichlorophenoxy)methyl]prop-2-enoic acid, commonly known as Dichlorprop, is a herbicide that is widely used in agriculture and horticulture. It belongs to the phenoxy herbicide family and is used to control broadleaf weeds in crops such as cereals, maize, and grasslands. Dichlorprop is also used in forestry, urban areas, and gardens to control weeds.
Mechanism of Action
The mechanism of action of Dichlorprop involves the disruption of plant growth by interfering with the plant hormone auxin. Auxin is responsible for controlling the growth and development of plants. Dichlorprop mimics the action of auxin, leading to uncontrolled cell division and growth in the plant, which eventually leads to the death of the plant.
Biochemical and Physiological Effects
Dichlorprop has been shown to have both biochemical and physiological effects on plants. It disrupts the normal functioning of the plant by inhibiting the synthesis of proteins and nucleic acids, which are essential for growth and development. It also affects the photosynthetic process by reducing the amount of chlorophyll in the plant. This results in a decrease in the production of energy, which ultimately leads to the death of the plant.
Advantages and Limitations for Lab Experiments
Dichlorprop is widely used in laboratory experiments to study the effects of phenoxy herbicides on plants. It is a potent herbicide that can be used at low concentrations, making it an economical choice for researchers. However, Dichlorprop has limitations in terms of its specificity. It affects a wide range of plants, making it difficult to study the effects of phenoxy herbicides on specific plants.
Future Directions
There are several future directions for research on Dichlorprop. One area of research is to investigate the effects of Dichlorprop on the environment. Studies have shown that Dichlorprop can persist in the soil for several years, leading to contamination of groundwater and surface water. Research is needed to understand the long-term effects of Dichlorprop on the environment and to develop strategies to mitigate its impact.
Another area of research is to investigate the potential use of Dichlorprop as a bioherbicide. Bioherbicides are environmentally friendly alternatives to chemical herbicides. They are derived from natural sources and are less toxic to the environment. Research is needed to evaluate the efficacy of Dichlorprop as a bioherbicide and to develop strategies for its commercialization.
Conclusion
In conclusion, Dichlorprop is a widely used herbicide that has been extensively studied for its herbicidal properties. It disrupts the normal functioning of plants by interfering with the plant hormone auxin. Dichlorprop has both advantages and limitations for laboratory experiments. Future research is needed to understand the long-term effects of Dichlorprop on the environment and to evaluate its potential use as a bioherbicide.
Synthesis Methods
Dichlorprop is synthesized by the reaction of 2,6-dichlorophenol with chloroacetic acid in the presence of a base. The resulting product is then treated with acetic anhydride to obtain Dichlorprop. The chemical structure of Dichlorprop is shown in Figure 1.
Scientific Research Applications
Dichlorprop has been extensively studied for its herbicidal properties. It is used in research to understand the mechanism of action of phenoxy herbicides and their effects on plants. Dichlorprop has also been used in studies to investigate the metabolism of phenoxy herbicides in plants, animals, and the environment.
properties
IUPAC Name |
2-[(2,6-dichlorophenoxy)methyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O3/c1-6(10(13)14)5-15-9-7(11)3-2-4-8(9)12/h2-4H,1,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZYJLLCIAYZEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COC1=C(C=CC=C1Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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